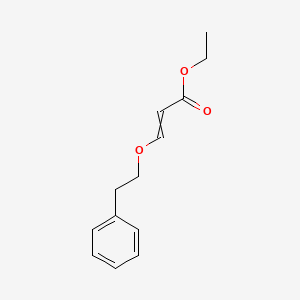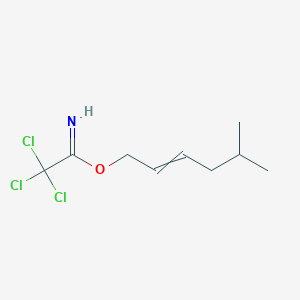![molecular formula C20H28N2 B12573635 N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627520-56-3](/img/structure/B12573635.png)
N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[(3-Methylfenil)metil]-N~2~-(4-fenilbutil)etano-1,2-diamina es un compuesto orgánico con una estructura compleja que incluye tanto componentes aromáticos como alifáticos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N1-[(3-Methylfenil)metil]-N~2~-(4-fenilbutil)etano-1,2-diamina generalmente implica reacciones orgánicas de varios pasos. Un método común involucra la reacción de cloruro de 3-metilbencilo con 4-fenilbutilamida en presencia de una base para formar el producto intermedio. Este intermedio luego reacciona con etilendiamina en condiciones controladas para producir el compuesto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para aumentar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N~1~-[(3-Methylfenil)metil]-N~2~-(4-fenilbutil)etano-1,2-diamina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Compuestos halogenados en presencia de una base.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
N~1~-[(3-Methylfenil)metil]-N~2~-(4-fenilbutil)etano-1,2-diamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible papel en los sistemas biológicos y las interacciones con las proteínas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo como intermedio en la síntesis de fármacos.
Industria: Utilizado en la producción de tintes, polímeros y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual N1-[(3-Methylfenil)metil]-N~2~-(4-fenilbutil)etano-1,2-diamina ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas y las interacciones moleculares dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-Metil-1,2-fenilendiamina
- N-Fenil-1,2-fenilendiamina
- N,N-Dimetil-1,2-fenilendiamina
Unicidad
N~1~-[(3-Methylfenil)metil]-N~2~-(4-fenilbutil)etano-1,2-diamina es única debido a sus características estructurales específicas, que incluyen tanto un grupo metilfenil como un grupo fenilbutil
Propiedades
Número CAS |
627520-56-3 |
|---|---|
Fórmula molecular |
C20H28N2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N'-[(3-methylphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-18-8-7-12-20(16-18)17-22-15-14-21-13-6-5-11-19-9-3-2-4-10-19/h2-4,7-10,12,16,21-22H,5-6,11,13-15,17H2,1H3 |
Clave InChI |
HOODICWFFWCXMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CNCCNCCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)
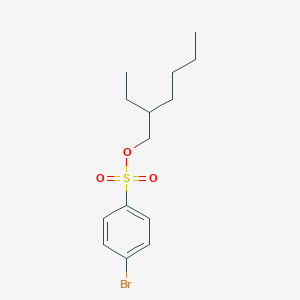
![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)
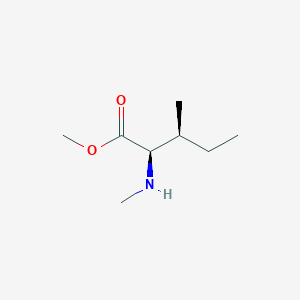
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573570.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)
![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)

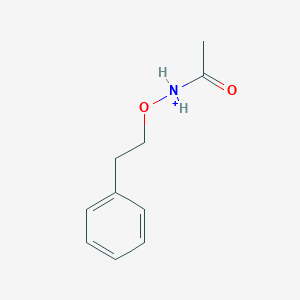
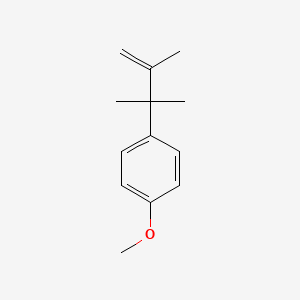
![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)
